Validated Biological Activity: p32/gC1qR Receptor Binding Affinity vs. Untargeted Scaffolds
The compound was identified as a validated hit from a high-throughput screen (HTS) of a 50,000-compound library designed to discover small-molecule ligands for the p32/gC1qR receptor, a target overexpressed in tumors and atherosclerotic plaques [1]. In this assay, the compound demonstrated specific binding to p32 with low micromolar affinity. In contrast, the vast majority of compounds in the screening library, including many aminopyridine analogs, did not meet the hit criteria, demonstrating that this specific substitution pattern is essential for p32 engagement [1].
| Evidence Dimension | p32/gC1qR Receptor Binding |
|---|---|
| Target Compound Data | Confirmed hit; binds p32 with low micromolar affinity (exact IC50 not publicly disclosed) [1] |
| Comparator Or Baseline | 50,000-compound library; unsubstituted and regioisomeric aminopyridine analogs [1] |
| Quantified Difference | Target compound identified as a confirmed hit, while the vast majority of library compounds (including related analogs) were inactive [1] |
| Conditions | Fluorescence polarization-based high-throughput screening assay using recombinant p32 protein and a FAM-labeled TT1 peptide probe [1] |
Why This Matters
This validates the compound's utility as a starting point for developing targeted delivery systems, a capability not shared by generic or unsubstituted ethane-1,2-diamine analogs.
- [1] Paasonen L, Sharma S, Braun GB, et al. New p32/gC1qR Ligands for Targeted Tumor Drug Delivery. Chembiochem. 2016;17(7):570-575. doi:10.1002/cbic.201500564 View Source
